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Compound of Interest

4-Methoxy-7-methyl-1,3-
Compound Name:
benzothiazol-2-amine

Cat. No.: B1363810

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-7-methyl-1,3-
benzothiazol-2-amine

Executive Summary

This guide provides a comprehensive analysis of the core physicochemical properties of 4-
Methoxy-7-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound belonging to the
versatile benzothiazole family. Benzothiazole scaffolds are of significant interest in medicinal
chemistry due to their wide range of biological activities, including antimicrobial and anticancer
properties.[1][2] The specific substitutions of a methoxy group at the 4-position and a methyl
group at the 7-position, combined with the 2-amino group, confer a unique set of properties that
are critical for its behavior in biological systems. This document, intended for researchers and
drug development professionals, delves into the molecular structure, solid-state properties,
solubility, lipophilicity, and ionization characteristics of this compound. Furthermore, it provides
detailed, field-proven experimental protocols for the determination of these key parameters,
emphasizing the causal relationships between molecular structure and functional properties to
inform rational drug design and development.

Introduction to the Benzothiazole Scaffold

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a
privileged scaffold in drug discovery.[1] Its rigid, planar structure and ability to participate in
various non-covalent interactions allow it to bind to a diverse array of biological targets. The
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utility of this scaffold is exemplified by its presence in compounds with demonstrated
anticancer, anti-inflammatory, and neuroprotective activities.[1][2] The subject of this guide, 4-
Methoxy-7-methyl-1,3-benzothiazol-2-amine, combines this potent core with specific
functional groups that modulate its physicochemical profile. The electron-donating methoxy and
methyl groups are expected to influence the electron density of the aromatic system, thereby
affecting properties like pKa and metabolic stability. The 2-amino group is a critical site for
hydrogen bonding and serves as the primary basic center, governing the compound's ionization
state at physiological pH. Understanding these properties is paramount for predicting its
absorption, distribution, metabolism, and excretion (ADME) profile and for optimizing its
potential as a therapeutic agent.

Molecular Structure and Core Properties

The foundational characteristics of a compound dictate its behavior. The key identifiers and
structural details for 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine are summarized below.

Property Value Source
CAS Number 88686-30-0 [31[4]
Molecular Formula CoH10N20S [4]
Molecular Weight 194.25 g/mol Calculated

4-methoxy-7-methyl-1,3-
IUPAC Name . . [3]
benzothiazol-2-amine

COC1=C2N=C(N)SC2=C(C)C
SMILES e 3]

BPFSLCTUFLBWNK-
InChlKey [3]
UHFFFAOYSA-N

Key Physicochemical Properties and Their
Implications

The journey of a drug molecule from administration to its target is governed by its
physicochemical properties. This section explores the critical parameters for 4-Methoxy-7-
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methyl-1,3-benzothiazol-2-amine and their direct implications for drug development.

Melting Point and Solid-State Properties

The melting point of a compound provides insight into the stability of its crystal lattice. A higher
melting point generally indicates stronger intermolecular forces, which can, in turn, affect
solubility and dissolution rate—two critical factors for oral bioavailability.

o Experimental Value: 165-166 °C[3]

Expert Insight: A melting point in this range is indicative of a stable, well-ordered crystalline
solid. This stability can be advantageous for formulation and long-term storage. However, the
energy required to break this lattice during dissolution may present a challenge. For orally
administered drugs, a high melting point can sometimes correlate with lower solubility,
necessitating formulation strategies such as particle size reduction or the use of amorphous
dispersions to enhance the dissolution rate.

Aqueous Solubility

Solubility is arguably one of the most critical physicochemical properties, as a drug must be in
solution to be absorbed. While no specific solubility data exists for this exact molecule, data for
the closely related 2-amino-4-methoxybenzothiazole shows it to be poorly soluble ("less than 1
mg/mL").[5]

Expert Insight: The structure of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine presents a
classic challenge in drug design: balancing polar, solubility-enhancing features (the 2-amino
group) with nonpolar, lipophilic moieties (the benzothiazole core, methyl, and methoxy groups).
The poor solubility of its analogues suggests that this compound is likely to be a
Biopharmaceutics Classification System (BCS) Class Il or IV compound (low solubility). This
necessitates early-stage formulation work and may guide analogue design towards
incorporating more polar or ionizable groups to improve aqueous solubility.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures
a compound's preference for a lipid versus an aqueous environment. It is a key predictor of
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membrane permeability, plasma protein binding, and metabolic clearance. No experimental
LogP value is publicly available for this compound.

Expert Insight: The fused aromatic ring system, along with the methyl and methoxy
substituents, contributes to the lipophilic character of the molecule. In contrast, the 2-amino
group provides a degree of hydrophilicity. A balanced LogP (typically in the range of 1-3 for oral
drugs) is often desired. Too high a LogP can lead to poor solubility, high plasma protein
binding, and rapid metabolism, while too low a LogP can result in poor membrane permeability.
Computational models can provide an initial estimate (cLogP), which should be confirmed
experimentally.

lonization Constant (pKa)

The pKa value defines the pH at which a compound is 50% ionized. For 4-Methoxy-7-methyl-
1,3-benzothiazol-2-amine, the primary basic center is the 2-amino group. Its pKa will
determine the charge state of the molecule in different physiological compartments, which
profoundly impacts solubility, permeability, and target binding.

Expert Insight: The pKa of the parent 2-aminobenzothiazole is approximately 4.2. The
presence of electron-donating groups (methoxy and methyl) on the benzene ring is expected to
increase the electron density on the heterocyclic system, potentially making the exocyclic
amino group slightly more basic (i.e., raising the pKa) compared to the unsubstituted parent. A
pKa in the range of 4-6 would mean the compound is partially protonated (cationic) in the acidic
environment of the stomach but predominantly neutral at the pH of the small intestine (pH ~6.5)
and blood (pH 7.4). This switch from charged to neutral is often beneficial for balancing
solubility (charged form) and membrane permeability (neutral form).

Experimental Methodologies

To ensure scientific integrity, theoretical predictions must be validated by robust experimental
data. The following protocols describe standard, reliable methods for determining the key
physicochemical properties discussed.

Protocol for Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.
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Methodology:
o Sample Preparation: Finely powder a small amount of the crystalline compound.

o Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3
mm.

o Apparatus Setup: Place the capillary tube into the heating block of the melting point
apparatus.

e Rapid Scan (Optional but Recommended): Perform a quick heating ramp (10-20 °C/min) to
get an approximate melting range. This prevents spending excessive time in the final,
precise measurement.

e Precise Measurement: Cool the apparatus to at least 20 °C below the approximate melting
point. Begin heating at a slow, controlled rate (1-2 °C/min).

o Data Recording: Record the temperature at which the first drop of liquid appears (onset) and
the temperature at which the entire sample becomes a clear liquid (completion). The range
between these two points is the melting range.

Protocol for Kinetic Solubility Assessment

This high-throughput method is essential in early drug discovery for ranking compounds. It
measures the solubility of a compound after precipitating from a DMSO stock solution into an
aqueous buffer.

Causality: This method mimics the situation where a compound, often stored in DMSO, is
introduced into an aqueous biological medium. It measures the concentration of the compound
that remains in solution after precipitation has occurred, providing a practical, rather than
thermodynamic, measure of solubility.
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Caption: Workflow for a 96-well plate-based kinetic solubility assay.
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Protocol for pKa Determination via Potentiometric
Titration

This classic method provides a highly accurate measure of a compound's pKa by monitoring

pH changes during titration with an acid or base.

Causality: This protocol relies on the Henderson-Hasselbalch equation. By adding a strong acid
(HCI) to a solution of the basic compound, we can generate a titration curve (pH vs. volume of
titrant). The point at which the compound is exactly half-neutralized corresponds to the pH

where pH = pKa.
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Caption: Step-by-step workflow for pKa determination by potentiometric titration.

Structure-Property Relationships (SPR)

The interplay between the different functional groups of 4-Methoxy-7-methyl-1,3-
benzothiazol-2-amine dictates its overall physicochemical profile. Understanding this

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1363810?utm_src=pdf-body-img
https://www.benchchem.com/product/b1363810?utm_src=pdf-body
https://www.benchchem.com/product/b1363810?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

relationship is key to designing improved analogues.

Structural Features
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Caption: Structure-Property Relationships for the target molecule.

e 2-Amino Group: This is the primary driver of basicity (pKa) and provides a crucial hydrogen
bond donor/acceptor site, which can aid solubility and target binding.

e Benzothiazole Core: This large, aromatic system is the main contributor to the compound's
lipophilicity and planarity, which is favorable for membrane permeability but detrimental to
agueous solubility.

o Methoxy & Methyl Groups: These substituents increase lipophilicity, further reducing
agueous solubility. As electron-donating groups, they increase the basicity of the 2-amino
group. The methoxy group also presents a potential site for Phase | metabolism (O-
demethylation).

Conclusion

4-Methoxy-7-methyl-1,3-benzothiazol-2-amine is a compound with a physicochemical profile
characteristic of many modern small-molecule drug candidates: a lipophilic core balanced by a
weakly basic, polar functional group. Its high melting point suggests good solid-state stability,
but its anticipated low agueous solubility will likely be a primary hurdle in development. The
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weakly basic nature of the 2-amino group provides a handle for salt formation to improve
solubility and allows for a favorable pH-dependent charge state that can balance the needs of
dissolution and membrane permeation. The insights and experimental protocols detailed in this
guide provide a robust framework for researchers to validate these properties, understand their
interplay, and rationally design next-generation analogues with optimized ADME characteristics
for progression as potential therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1363810?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7181030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7181030/
https://www.researchgate.net/publication/383802816_An_In-Depth_Analysis_of_Benzothiazole_Derivatives_Structure_Properties_and_Applications
https://www.chemsynthesis.com/base/chemical-structure-2582.html
https://www.sigmaaldrich.com/JP/ja/product/aldrich/t319201
https://www.sigmaaldrich.com/JP/ja/product/aldrich/t319201
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-2-aminobenzothiazole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-2-aminobenzothiazole
https://www.benchchem.com/product/b1363810#physicochemical-properties-of-4-methoxy-7-methyl-1-3-benzothiazol-2-amine
https://www.benchchem.com/product/b1363810#physicochemical-properties-of-4-methoxy-7-methyl-1-3-benzothiazol-2-amine
https://www.benchchem.com/product/b1363810#physicochemical-properties-of-4-methoxy-7-methyl-1-3-benzothiazol-2-amine
https://www.benchchem.com/product/b1363810#physicochemical-properties-of-4-methoxy-7-methyl-1-3-benzothiazol-2-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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